![molecular formula C10H11NO3 B1598392 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid CAS No. 35186-98-2](/img/structure/B1598392.png)
7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
Overview
Description
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid is a synthetic opioid that is chemically related to morphine . It is a constrained analog of phenylalanine (Phe) and has been identified as a core structural element present in several peptide-based drugs .
Synthesis Analysis
The synthesis of this compound involves cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H11NO3 . The InChI code for this compound is 1S/C10H11NO3/c12-8-2-1-6-4-9 (10 (13)14)11-5-7 (6)3-8/h1-3,9,11-12H,4-5H2, (H,13,14) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 193.2 . The storage temperature is 2-8°C and it should be kept in a dark place .Scientific Research Applications
Behavioral Effects in Mice
Studies on various 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, including 7-hydroxy and 7-hydroxy-6-methoxy derivatives, have shown transient increases in locomotor activity in mice. These compounds were detected in the rat brain, indicating potential physiological roles (Nakagawa et al., 1996).
Synthesis and Biological Evaluation
Enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, useful in modulating nuclear receptors, has been synthesized and evaluated. One derivative, identified as a potent peroxisome proliferators-activated receptor (PPAR) gamma agonist, showed promise in reducing plasma glucose and triglyceride levels in animal models, suggesting potential in diabetes treatment (Azukizawa et al., 2008).
Chemical Synthesis
Improved synthetic methods for 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed, focusing on yield and enantiomeric purity. These methods are crucial for producing high-quality compounds for further biological studies (Liu et al., 2008).
Antioxidant Properties
N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid (MDTI), a related compound, has shown significant antioxidant properties, indicating potential therapeutic applications in conditions where oxidative stress plays a role (Kawashima et al., 1979).
Opioid Peptide Mimicry
6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (6Htc) has been proposed as a mimic of tyrosine in opioid ligand-receptor complexes. This suggests its potential use in designing opioid receptor ligands with specific receptor binding characteristics (Sperlinga et al., 2005).
Mechanism of Action
Target of Action
7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It’s known that thiq based compounds interact with their targets, leading to changes that result in their biological activity .
Biochemical Pathways
Thiq based compounds are known to exert diverse biological activities, suggesting they may affect multiple pathways .
Result of Action
Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Safety and Hazards
The compound has a GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Future Directions
properties
IUPAC Name |
7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKCRLDSCSWXML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403207 | |
Record name | 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35186-98-2 | |
Record name | 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid structure in medicinal chemistry?
A1: The this compound structure, often abbreviated as Tic, serves as a valuable scaffold in designing enzyme inhibitors. [] Specifically, it has shown promise in developing inhibitors for the hepatitis C virus NS3 protease [] and N-type calcium channels. [] This structural motif allows for diverse modifications, enabling researchers to optimize interactions with target proteins and potentially improve potency and selectivity.
Q2: How is this compound employed in developing macrocyclic inhibitors for the hepatitis C virus NS3 protease?
A2: Researchers have utilized this compound as a central building block to create macrocyclic inhibitors targeting the hepatitis C virus NS3 protease. [] The carboxylic acid group within the Tic structure is crucial for forming an amide bond with peptide fragments, ultimately leading to cyclization. [] This macrocyclization strategy aims to enhance binding affinity to the protease through additional interactions, such as contact with the Ala156 methyl group within the enzyme's active site. []
Q3: Can you elaborate on the structure-activity relationship studies involving the tyrosine residue and its analogue, this compound, in omega-conotoxin GVIA?
A3: Research on omega-conotoxin GVIA, a peptide that blocks N-type calcium channels, has highlighted the importance of the tyrosine residue at position 13 for its activity. [] Substituting this tyrosine with this compound, a constrained analogue mimicking tyrosine's structure, allowed researchers to probe the role of the tyrosine side chain and its hydroxyl group. [] These studies indicated that both the orientation and presence of the hydroxyl group significantly influence the peptide's potency, suggesting a crucial role of this functional group in interacting with the target calcium channel. []
Q4: What synthetic improvements have been made in the synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid?
A5: Recent research has focused on optimizing the synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a valuable chiral building block. [] A key improvement involves modifying the Pictet-Spengler reaction, a crucial step in the synthesis. [] This modification significantly enhances the yield to 95% while minimizing racemization to 7% or less. [] Furthermore, implementing a recrystallization step increases the enantiomeric excess of the final product to an impressive 99.4%. [] These advancements contribute to a more efficient and cost-effective production of this important compound.
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